6,7-Dihydro Canrenone Lactol

Description

Contextualization within Steroidal Chemistry and Mineralocorticoid Receptor Ligands

6,7-Dihydro Canrenone (B1668266) Lactol, with the chemical formula C₂₂H₃₂O₃, belongs to the broad class of steroids, which are characterized by a specific four-ring carbon skeleton. scbt.comnih.gov Its significance in research stems from its role as a derivative and metabolite in the context of mineralocorticoid receptor antagonists. nih.govmedchemexpress.com The mineralocorticoid receptor is a protein that, when activated by hormones like aldosterone (B195564), plays a crucial role in regulating sodium and potassium balance, and consequently, blood pressure. medchemexpress.comwikipedia.org

MR antagonists, such as spironolactone (B1682167), competitively bind to these receptors, preventing aldosterone from exerting its effects. pfizermedicalinformation.comdrugbank.com This action leads to increased excretion of sodium and water, while retaining potassium. pfizermedicalinformation.comonlinescientificresearch.com The study of compounds like 6,7-Dihydro Canrenone Lactol is integral to understanding the metabolism and activity of these important therapeutic agents.

Derivation and Relationship to Precursor Compounds in Research (e.g., Spironolactone, Canrenone)

This compound is chemically related to and derived from more widely known compounds, primarily spironolactone and its major metabolite, canrenone. onlinescientificresearch.comwikipedia.org

Spironolactone: A synthetic steroid and a potent mineralocorticoid receptor antagonist, spironolactone is extensively metabolized in the body. pfizermedicalinformation.comonlinescientificresearch.comiarc.fr Its metabolites are broadly categorized into two groups: those where the sulfur group is removed (like canrenone) and those where it is retained. pfizermedicalinformation.comiarc.fr

Canrenone: For many years, canrenone was considered the primary active metabolite of spironolactone. iarc.frnih.gov It is formed by the removal of the thioacetyl group from spironolactone. iarc.fr Canrenone itself is a potent mineralocorticoid receptor antagonist. nih.govwikipedia.org

This compound emerges from the further metabolic transformation of these precursors. The "6,7-dihydro" prefix indicates the saturation of the double bond between the 6th and 7th carbon atoms of the steroid nucleus of canrenone. epa.gov The "lactol" functional group is a cyclic hemiacetal, which in this case is formed from the lactone ring of canrenone. scbt.comchemsrc.com Research has shown that various isomers of dihydroxy-dihydrocanrenone can be synthesized from canrenone, highlighting the chemical accessibility of such derivatives for academic investigation. nih.gov

The metabolic pathway from spironolactone to its various metabolites, including the formation of canrenone and subsequently related dihydro- derivatives, is a complex process that has been the subject of numerous studies. nih.gov

Historical Perspectives on its Academic Investigation and Significance

The academic investigation of this compound is intrinsically linked to the history of research into mineralocorticoid receptor antagonists. The development of spironolactone in the 1950s marked a significant milestone in this field. newdrugapprovals.orgeshonline.org Early research focused on understanding its mechanism of action and metabolic fate. eshonline.org

The identification of canrenone as a major active metabolite of spironolactone spurred further investigation into its own properties and subsequent metabolic products. wikipedia.orgiarc.fr This led to the synthesis and characterization of various derivatives, including hydroxylated and dihydroxylated forms of canrenone and its dihydro- counterparts. nih.gov

The synthesis of canrenone from various starting materials, including its role as an intermediate in the production of other steroids like eplerenone (B1671536), has been a topic of interest in organic chemistry. google.comgoogle.com The study of different isomers of related compounds, such as 6,7-dihydroxy-6,7-dihydrocanrenone, has also been a focus, with detailed spectroscopic analysis used to confirm their stereochemistry. nih.gov The availability of this compound and its diastereomeric mixtures from chemical suppliers facilitates its use in ongoing research. impurity.combiomall.inbiomall.in

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Spironolactone |

| Canrenone |

| Aldosterone |

| Eplerenone |

| Potassium Canrenoate |

| 7α-thiomethylspironolactone |

| 6β-hydroxy-7α-thiomethylspironolactone |

| 7α-thiospirolactone |

| Canrenoic Acid |

| 6,7-dihydroxy-6,7-dihydrocanrenone |

| Drospirenone (B1670955) |

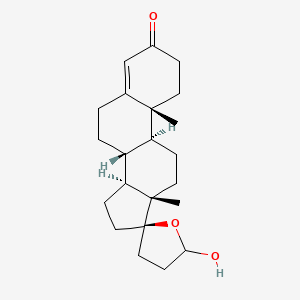

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3/t16-,17+,18+,19?,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPALHVCPNEJKY-ZQVQXZBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(O5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747634 | |

| Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52520-27-1 | |

| Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Synthetic Methodologies for 6,7 Dihydro Canrenone Lactol and Analogues

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis is a foundational technique for devising the synthesis of complex molecules like 6,7-Dihydro Canrenone (B1668266) Lactol. icj-e.org This method involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.orgyoutube.comyoutube.com

For 6,7-Dihydro Canrenone Lactol, a primary retrosynthetic disconnection would target the lactol functional group. A lactol is the cyclic equivalent of a hemiacetal, formed by the intramolecular addition of a hydroxyl group to a carbonyl group. wikipedia.org Therefore, a key disconnection involves breaking the C-O bond within the lactol ring, revealing a hydroxy aldehyde precursor. This strategy simplifies the target by separating the spirocyclic lactol moiety from the steroid nucleus.

Further disconnections would focus on the steroid's carbon skeleton, aiming to simplify the polycyclic structure. Common strategies in steroid synthesis include the Robinson annulation and Diels-Alder reactions to construct the ring systems. numberanalytics.com Functional group interconversions are also a key principle, allowing for the strategic introduction and modification of functional groups throughout the synthesis. icj-e.orgnumberanalytics.com

The design principles for synthesizing analogues of this compound often revolve around modifying specific regions of the molecule to explore structure-activity relationships. This could involve altering the substituents on the steroid backbone or modifying the lactone ring, which can be reduced to the key lactol intermediate. research-solution.com

Stereoselective and Regioselective Synthetic Routes

The synthesis of this compound and its analogues demands a high degree of stereoselectivity and regioselectivity to ensure the correct three-dimensional arrangement of atoms.

Stereoselective reactions are critical for establishing the numerous chiral centers within the steroid framework. numberanalytics.com This is often achieved using chiral catalysts or auxiliaries that guide the reaction to favor the formation of one stereoisomer over others. numberanalytics.com For instance, asymmetric hydrogenation is a common method for introducing specific stereochemistry at double bonds. numberanalytics.com

Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple reactive sites, is equally important. In the context of steroid synthesis, this is crucial for reactions like hydroxylation, where specific carbon atoms on the steroid core are targeted for oxidation. researchgate.netfigshare.comacs.org

Key Synthetic Intermediates and Reaction Conditions

The synthesis of canrenone derivatives often starts from readily available steroid precursors. Canrenone itself, a key intermediate, can be synthesized from canrenoic acid via acid-catalyzed lactonization. nih.gov Another approach involves the dehydrogenation of a precursor to introduce the 6,7-double bond. theswissbay.ch

One documented synthesis of canrenone involves several key steps starting from a compound with a protected hydroxyl group. The process includes:

Hydrogenation: A double bond is reduced using a palladium on carbon catalyst. google.com

Oxidation and Cyclization: A primary alcohol on a side chain is oxidized, leading to the spontaneous formation of the lactone spiro-structure. google.com

Bromination and Dehydrobromination: This two-step process introduces the 6,7-double bond, a characteristic feature of canrenone. google.compatsnap.com

The reaction conditions for these transformations are critical. For example, the bromination step might be carried out using N-bromosuccinimide (NBS) in the presence of an acid scavenger like pyridine (B92270) at low temperatures. google.com The subsequent elimination of hydrogen bromide to form the double bond is often achieved by heating with a base.

Functional Group Transformations Towards the Lactol Moiety

The lactol moiety is a defining feature of this compound. Its synthesis typically involves the reduction of the corresponding lactone. research-solution.com Lactones are cyclic esters, and their reduction to lactols (cyclic hemiacetals) is a common transformation in organic synthesis. wikipedia.org

A standard reagent for this conversion is diisobutylaluminum hydride (DIBAL-H). This reducing agent is known for its ability to selectively reduce esters (and lactones) to aldehydes (or lactols) without further reduction to the alcohol, especially when used at low temperatures. ethernet.edu.et

The general transformation can be represented as: Lactone → Lactol

This reduction is a crucial step in many synthetic routes, including the synthesis of prostaglandins (B1171923) and other natural products where a lactol serves as a key intermediate. ethernet.edu.et The resulting lactol can then participate in a variety of other reactions, such as oxidation back to the lactone or reaction with alcohols to form acetals. wikipedia.org

Development of Radiolabeled and Isotope-Labeled Probes of this compound

Radiolabeled and isotope-labeled analogues of canrenone derivatives are valuable tools for studying their metabolic pathways and interactions with biological targets. Stable isotopes like carbon-13 and deuterium (B1214612) are commonly used for these purposes.

The introduction of a radioactive isotope, such as tritium (B154650) (³H), allows for the tracking of the compound in biological systems. google.com Methods for introducing tritium into a molecule include:

Catalytic exchange with tritium gas. google.com

Acid-catalyzed exchange in a tritiated solvent. google.com

Reduction with a tritiated reducing agent like sodium borotritide. google.com

These labeled compounds can be used in various assays to understand the pharmacokinetics and metabolism of the parent drug. For example, tritium-labeled probes can be prepared by custom radiolabeling services. google.com

Biocatalytic and Chemoenzymatic Approaches in Synthesis

Biocatalytic and chemoenzymatic methods are increasingly being employed in steroid synthesis due to their high regio- and stereoselectivity. researchgate.netbiorxiv.org These approaches utilize enzymes to carry out specific chemical transformations that can be challenging to achieve with traditional chemical methods. figshare.comacs.org

A significant application of biocatalysis in the synthesis of canrenone analogues is the hydroxylation of the steroid nucleus. researchgate.netsrce.hrnih.gov For instance, the enzyme 11α-hydroxylase, found in microorganisms like Aspergillus ochraceus, can selectively introduce a hydroxyl group at the 11α-position of canrenone. researchgate.netsrce.hrnih.govresearchgate.net This reaction is a key step in the synthesis of the drug eplerenone (B1671536). researchgate.netsrce.hrnih.gov

Researchers have worked on optimizing these biotransformations by:

Developing high-yielding fermentation processes. researchgate.net

Using oxygen-enriched air to improve reaction efficiency. researchgate.net

Employing co-solvents to increase the solubility of the steroid substrate. researchgate.net

Genetically engineering the microorganisms to enhance the activity of the desired enzymes. srce.hrnih.gov

Molecular Structure, Conformation, and Theoretical Studies of 6,7 Dihydro Canrenone Lactol

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive determination of the complex stereochemistry of 6,7-Dihydro Canrenone (B1668266) Lactol relies on a suite of advanced spectroscopic methods. While specific experimental data for this particular lactol is not extensively published, the characterization of closely related steroidal spirolactones provides a robust framework for its structural analysis.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and elucidating the connectivity and spatial relationships between atoms. For analogous steroidal spirolactones, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely employed. These methods would be crucial in confirming the dihydro nature of the A-ring and the stereochemistry of the lactol group at C-17. For instance, NOESY experiments on similar spirolactones have been instrumental in determining the axial or equatorial disposition of the oxygen atom attached to the spirocenter.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. For 6,7-Dihydro Canrenone Lactol (C₂₂H₃₂O₃), the expected monoisotopic mass is 344.23514 Da. Electrospray ionization (ESI) is a common technique for analyzing such compounds. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Based on studies of canrenone and its metabolites, fragmentation would likely involve the loss of water, carbon monoxide, and portions of the lactone ring, providing valuable structural clues. researchgate.netnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction offers the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related steroidal compounds, such as spironolactone (B1682167) and its derivatives, reveals detailed information about bond lengths, bond angles, and the conformation of the steroid nucleus and its substituents. acs.org For this compound, a crystal structure would precisely define the stereochemistry at all chiral centers and the conformation of the fused ring system.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₂O₃ | PubChem researchgate.net |

| Molecular Weight | 344.5 g/mol | PubChem researchgate.net |

| Monoisotopic Mass | 344.23514488 Da | PubChem researchgate.net |

| XLogP3 | 3.5 | PubChem researchgate.net |

| Hydrogen Bond Donor Count | 1 | PubChem researchgate.net |

| Hydrogen Bond Acceptor Count | 3 | PubChem researchgate.net |

| Rotatable Bond Count | 1 | PubChem researchgate.net |

| Complexity | 639 | PubChem researchgate.net |

Computational Chemistry Approaches: Molecular Dynamics, Quantum Mechanics, and Docking Studies

In the absence of complete experimental data, computational chemistry serves as a powerful tool to predict and rationalize the behavior of this compound at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic nature of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. For complex molecules like steroidal lactones, MD simulations can reveal the preferred conformations in solution and how the molecule might adapt its shape upon binding to a target. nih.govgoogle.com

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and energies of different conformations of this compound. These calculations can help in predicting spectroscopic properties (like NMR chemical shifts), reaction mechanisms, and the relative stabilities of different isomers and conformers.

Docking Studies: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. Given the relationship of this compound to mineralocorticoid receptor antagonists, docking studies could be employed to model its interaction with the ligand-binding domain of this receptor. Such studies on related spirolactones have provided valuable insights into their structure-activity relationships. beilstein-journals.orgnih.gov

Conformational Analysis and Energetic Profiles

The conformational analysis of related steroidal spirolactones has shown that the A-ring typically adopts a chair or distorted chair conformation. The γ-lactone ring at C-17 also has preferred puckered conformations. The relative energies of these different conformers can be calculated using computational methods. These energetic profiles are crucial for understanding which conformations are most likely to be present under physiological conditions and thus which shapes are available for biological interactions. Force-field calculations have been successfully used to predict the conformations of complex steroidal systems, showing good agreement with experimental X-ray data. rsc.org The energetic landscape of the molecule dictates its flexibility and the barriers to interconversion between different conformational states.

Biotransformation and Metabolic Pathways Involving 6,7 Dihydro Canrenone Lactol Non Human Biological Systems

In Vitro Enzymatic Formation and Degradation Mechanisms

Direct in vitro studies detailing the specific enzymatic formation and degradation of 6,7-Dihydro Canrenone (B1668266) Lactol are not extensively documented in available scientific literature. However, insights can be drawn from studies on its analogue, 6,7-dihydrocanrenone, and the precursor, canrenone.

Research on the in vitro metabolism of canrenone using rat liver preparations has shown that it undergoes several biotransformation reactions. researchgate.net These include reductions at the 3-oxo-Δ⁴ position and various hydroxylation reactions dependent on oxygen and NADPH, indicating the involvement of microsomal enzymes like cytochrome P450 (CYP) oxidoreductases. researchgate.netmdpi.com A major metabolic pathway in rat liver microsomes, which appears to be independent of oxygen and NADPH, leads to trihydroxy-spirolactones. researchgate.net

Furthermore, studies on the metabolism of spirolactones in rat testis preparations have demonstrated that 6,7-dihydrocanrenone serves as a substrate for steroid metabolizing enzymes, leading to a pattern of metabolites analogous to those of canrenone. nih.gov This suggests that the enzymatic machinery present in steroidogenic tissues can also process this compound. The formation of a lactol from the corresponding lactone typically involves a reduction reaction, potentially mediated by reductase enzymes present in liver microsomes or other tissues.

Characterization of Downstream Metabolic Products

While downstream metabolites of 6,7-Dihydro Canrenone Lactol itself are not characterized, the metabolic products of its precursor, canrenone, have been studied in various animal models. In rats, canrenone is metabolized to 3α-hydroxy-5β-spirolactones and various hydroxylated products. researchgate.netmdpi.com In vitro incubation of canrenone with rat testis produced canrenoic acid, several hydroxylated forms (15β-OH, 16α-OH, 19-OH, 20R-OH, and 21S-OH-canrenone), and a reduced metabolite (3α-OH-canrenone). nih.gov An analogous metabolic pattern was observed when 6,7-dihydrocanrenone was used as the substrate. nih.gov

In dogs, the primary metabolites of spironolactone (B1682167) are 7α-thiomethyl-spironolactone and canrenone. researchgate.netdntb.gov.uauni-tuebingen.de These metabolites are then further processed before excretion. The table below summarizes the known metabolites of the parent compound, canrenone, in different non-human systems.

Table 1: Identified Metabolites of Canrenone in Non-Human Biological Systems

| Precursor Compound | Biological System | Identified Metabolites | Reference(s) |

| Canrenone | Rat Liver (in vitro) | 3α-hydroxy-5β-spirolactones, Trihydroxy-spirolactones | researchgate.netmdpi.com |

| Canrenone | Rat Testis (in vitro) | Canrenoic acid, 15β-OH-CAN, 16α-OH-CAN, 19-OH-CAN, 20R-OH-CAN, 21S-OH-CAN, 3α-OH-CAN | nih.gov |

| 6,7-Dihydrocanrenone | Rat Testis (in vitro) | Analogous pattern to Canrenone metabolites | nih.gov |

| Spironolactone | Dog | 7α-thiomethyl-spironolactone, Canrenone | researchgate.netdntb.gov.uauni-tuebingen.de |

| Spironolactone | Guinea Pig | 7α-thiomethyl-SL, Canrenone, 7α-thio-SL | scbt.com |

Molecular Mechanisms of Interaction and Biological Relevance Non Clinical and in Vitro Focus

Mineralocorticoid Receptor Binding Affinity and Selectivity (in vitro, recombinant protein studies)

Specific in vitro binding affinity data for 6,7-Dihydro Canrenone (B1668266) Lactol at the mineralocorticoid receptor (MR) is not extensively detailed in the available literature. However, the activity of its parent compound, drospirenone (B1670955), and related spirolactones are well-characterized.

Drospirenone exhibits a high affinity for the mineralocorticoid receptor (MR), acting as a competitive antagonist to aldosterone (B195564). nih.govgeneesmiddeleninformatiebank.nl Its affinity for the MR is noted to be approximately five times greater than that of aldosterone itself. researchgate.net The antimineralocorticoid effect is a key feature of drospirenone's pharmacological profile, with 3 to 4 mg of drospirenone considered equivalent to about 20 to 25 mg of spironolactone (B1682167) in this regard. wikipedia.org

The γ-lactone ring at the C17 position is a characteristic feature of spirolactones like drospirenone and is responsible for their MR antagonist character. nih.gov The binding of these antagonists to the MR is complex. Studies using chimeras of the mineralocorticoid and glucocorticoid receptors have sought to identify the specific amino acid regions responsible for high-affinity binding of antagonists like spironolactone and eplerenone (B1671536). nih.gov These studies suggest that the binding determinants for these antagonists are similar to each other but differ from those of the natural agonist, aldosterone. nih.gov

Allosteric Modulation of Nuclear Receptors and Ligand-Dependent Conformational Changes

The binding of ligands to nuclear receptors like the MR induces conformational changes that are critical for receptor function. sci-hub.se Antagonists such as spirolactones function by binding to the receptor and stabilizing a conformation that prevents the recruitment of coactivators necessary for gene transcription. nih.govscbt.com

While the term "allosteric modulation" typically refers to binding at a site topographically distinct from the primary ligand-binding pocket, the action of spirolactones involves inducing specific conformational shifts upon binding to the ligand-binding domain (LBD). sci-hub.sescbt.com For instance, spironolactone is described as a mineralocorticoid receptor modulator that promotes distinct allosteric effects influencing receptor activity. scbt.com The binding of different ligands can induce subtly different, yet functionally important, allosteric changes in the MR's structure. sci-hub.se

The antagonist properties of spirolactones are due to their failure to stabilize the active conformation of the receptor required for transcriptional activation. nih.gov Studies on the MR have revealed a ligand-dependent interaction between the N-terminal domain (NTD) and the LBD, which is induced by agonists like aldosterone but antagonized by spironolactone and eplerenone. sci-hub.se This indicates that antagonists cause a different conformational state than agonists. Furthermore, upon binding to DNA, the MR can form higher-order structures, such as tetramers, a process influenced by the nature of the bound ligand (agonist versus antagonist). biorxiv.org For example, spironolactone binding leads to a population of MR dimers in the nucleoplasm and tetramers at the hormone response element, whereas the antagonist eplerenone results in a predominantly monomeric state in the nucleoplasm. biorxiv.org

Interaction with Other Steroid Receptors and Off-Target Binding Profiles (in vitro)

The selectivity of a steroidal compound is determined by its relative binding affinities for various nuclear receptors. 6,7-Dihydro Canrenone Lactol's off-target profile is primarily understood through the characterization of its parent compound, drospirenone, and the related metabolite, canrenone.

In vitro studies demonstrate that drospirenone has a high affinity for the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR). nih.govgeneesmiddeleninformatiebank.nl Its affinity for the androgen receptor (AR) is lower, and it has a very low affinity for the glucocorticoid receptor (GR). geneesmiddeleninformatiebank.nlwikipedia.org Importantly, drospirenone does not show relevant binding to estrogen receptors (ERα and ERβ). nih.govgeneesmiddeleninformatiebank.nl

The interaction of these compounds with other steroid receptors leads to their characteristic off-target effects.

Progesterone Receptor (PR): Drospirenone is a PR agonist, which accounts for its use as a progestin in contraceptives. drugbank.comwikipedia.org Canrenone, a major metabolite of spironolactone, has also been shown to competitively inhibit progesterone binding to its receptor in human uterine cytosol, with a reported inhibition constant (Ki) of 300 nM. nih.gov This interaction may alter the subunit dynamics of the receptor protein. nih.gov

Androgen Receptor (AR): Drospirenone is an AR antagonist. nih.govdrugbank.com This anti-androgenic activity is about one-third as potent as that of cyproterone (B1669671) acetate (B1210297) and is stronger than that of spironolactone. nih.govwikipedia.org It blocks testosterone (B1683101) and dihydrotestosterone (B1667394) from binding to the AR. researchgate.netdrugbank.com

Glucocorticoid Receptor (GR): Drospirenone has a low affinity for the GR. geneesmiddeleninformatiebank.nl

Estrogen Receptor (ER): Drospirenone does not bind to ERα or ERβ. nih.govgeneesmiddeleninformatiebank.nl Similarly, the related metabolite canrenone did not alter estradiol (B170435) binding to its receptor. nih.gov

This binding profile makes drospirenone distinct from many other progestins, which may have androgenic properties or different patterns of receptor affinity. researchgate.net

| Receptor | Activity | Relative Affinity/Potency | Reference |

|---|---|---|---|

| Mineralocorticoid Receptor (MR) | Antagonist | High affinity; ~5x greater than aldosterone | researchgate.netnih.govgeneesmiddeleninformatiebank.nl |

| Progesterone Receptor (PR) | Agonist | High affinity | nih.govgeneesmiddeleninformatiebank.nl |

| Androgen Receptor (AR) | Antagonist | Lower affinity than for MR/PR; ~30% potency of cyproterone acetate | nih.govwikipedia.org |

| Glucocorticoid Receptor (GR) | Binder | Low affinity | geneesmiddeleninformatiebank.nl |

| Estrogen Receptor (ERα/β) | No relevant binding | No significant affinity | nih.govgeneesmiddeleninformatiebank.nl |

Postulated Mechanisms of Cellular Signaling in Research Models (e.g., cell lines, primary cultures)

The cellular signaling mechanisms of this compound are extrapolated from studies of its parent compound, drospirenone, and other spirolactones. As a mineralocorticoid receptor antagonist, its primary action is to block the classical genomic signaling pathway of aldosterone. This involves preventing the receptor's translocation to the nucleus, its binding to hormone response elements (HREs) on DNA, and the subsequent transcription of target genes. drugbank.comnih.gov

In addition to the classical nuclear receptor pathway, steroids can initiate rapid, non-genomic signaling cascades through membrane-bound receptors or membrane-associated functions of nuclear receptors. stm-journal.ru For example, progestins can stimulate cellular signaling through membrane progesterone receptors (mPRs), which are distinct from the nuclear PR. stm-journal.ru Drospirenone's parent compound, spironolactone, has been shown to modulate alcohol-seeking behavior in rats, an effect mediated through mineralocorticoid receptors in the central amygdala, highlighting the role of MR signaling in neuronal pathways. researchgate.net

In research models, the anti-androgenic effects of drospirenone are mediated by blocking androgen receptor-mediated transcription. nih.gov Furthermore, it has been shown to inhibit the action of 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone. nih.gov

Studies using human endothelial cells (in vitro) have investigated whether drospirenone directly enhances procoagulant activity. These studies found that drospirenone, alone or with ethinyl estradiol, did not change the expression of genes related to coagulation or fibrinolysis and did not increase the cells' ability to support thrombin generation or fibrin (B1330869) formation, even when estrogen receptors were overexpressed. plos.org This suggests the prothrombotic risk associated with oral contraceptives containing drospirenone is not due to a direct procoagulant effect on endothelial cells. plos.org

Investigation of this compound in Disease Models (animal/in vitro, mechanistic focus only)

The investigation of this compound in disease models is intrinsically linked to the study of its parent compound, drospirenone, and the broader class of MR antagonists. These compounds are primarily studied in models of cardiovascular and renal disease, where aldosterone plays a significant pathological role.

The mechanistic focus in these models is the antagonism of the mineralocorticoid receptor. Inappropriate activation of the MR contributes to inflammation, fibrosis, and tissue remodeling in the heart, blood vessels, and kidneys. researchgate.net Canrenone, a related active metabolite of spironolactone, is used clinically to treat conditions like heart failure, hypertension, and edema, acting as a nonselective aldosterone receptor antagonist. selleckchem.combiocrick.com

In animal models, drospirenone's anti-mineralocorticoid activity leads to increased sodium and water excretion, which can contribute to a reduction in blood pressure. researchgate.net This effect is due to the competitive inhibition of aldosterone binding to the MR in the kidney. geneesmiddeleninformatiebank.nl

The anti-androgenic properties of drospirenone have also been investigated. In animal models, it has been shown to inhibit the growth of accessory sex glands in androgen-treated castrated rats, demonstrating its ability to block androgenic processes at the tissue level. nih.gov

Concerns about the side effects of oral contraceptives have led to mechanistic studies. For example, long-term use of contraceptives containing drospirenone has been linked to imbalances in biotransformation pathways and oxidative stress in human subjects, which may arise from the metabolic load of the synthetic hormones on the liver. nih.gov

Advanced Analytical and Bioanalytical Methodologies for 6,7 Dihydro Canrenone Lactol Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the specific and sensitive determination of 6,7-Dihydro Canrenone (B1668266) Lactol and its parent compounds, such as spironolactone (B1682167) and canrenone, in complex biological samples like plasma and urine. nih.govnih.gov Its high selectivity and sensitivity enable the quantification of analytes at very low concentrations. nih.gov

Research has led to the development of numerous LC-MS/MS methods for analyzing spironolactone and its metabolites. scispace.com Sample preparation is a critical first step and often involves techniques like solid-phase extraction (SPE) or simple protein precipitation to remove interfering substances from the biological matrix. nih.govscispace.compillbuys.comresearchgate.net For instance, a method for determining spironolactone and canrenone in human plasma used a simple protein precipitation with acetonitrile (B52724), which is efficient and cost-effective. scispace.com Another approach utilized a liquid-liquid extraction with a methylene (B1212753) chloride and ethyl acetate (B1210297) mixture. pillbuys.comresearchgate.net

Chromatographic separation is typically achieved using reversed-phase C18 columns. pillbuys.comresearchgate.netusp.br The mobile phase composition is optimized to achieve good separation between the analytes of interest. A common mobile phase consists of a mixture of methanol (B129727) or acetonitrile and water, often with additives like ammonium (B1175870) acetate or formic acid to improve ionization efficiency. nih.govresearchgate.netusp.br

Detection by tandem mass spectrometry, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, provides high specificity. pillbuys.comnih.gov The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for each analyte, thereby minimizing matrix interference and enhancing sensitivity. researchgate.net It has been noted that spironolactone can undergo in-source fragmentation, yielding a gas-phase ion identical to that of canrenone, making chromatographic separation essential for distinguishing between them. researchgate.net To overcome challenges like poor ionization and in-source fragmentation, derivatization with reagents like Girard's Reagent P (GP) has been explored, showing a signal enhancement of 1-2 orders of magnitude. nih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| Analytes | Spironolactone, Canrenone | Spironolactone, 7-alpha-methylthiospironolactone, Canrenone | Spironolactone, Canrenone |

| Matrix | Human Plasma | Blood Plasma | Human Plasma |

| Sample Prep | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |

| LC Column | C18 | Acquity UPLC BEH C18 | C18 |

| Mobile Phase | Methanol, Ammonium Acetate | Acetonitrile, Formic Acid | Methanol, Water |

| Ionization | ESI-MS/MS | ESI-MS/MS | APCI-MS |

| LLOQ | SPR: 2.8 ng/mL, CNR: 2.7 ng/mL scispace.com | ~0.5 ng/mL for all analytes nih.gov | 2 ng/mL for both analytes pillbuys.com |

LLOQ: Lower Limit of Quantification; SPR: Spironolactone; CNR: Canrenone.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of steroids, including metabolites of spironolactone. nih.gov However, due to the low volatility and thermal instability of many steroids, a derivatization step is typically required before GC-MS analysis. nih.govtandfonline.com This chemical modification creates more volatile and thermally stable derivatives suitable for gas chromatography. nih.govtandfonline.com

The most common derivatization strategy for steroids containing hydroxyl groups is silylation, which involves replacing active protons with an alkylsilyl group. tandfonline.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA), trimethylsilylimidazole (TSIM), and trimethylchlorosilane (TMCS) are frequently used. mdpi.com The derivatization conditions, such as temperature and time, must be carefully optimized. mdpi.com For instance, microwave-accelerated derivatization (MAD) has been shown to significantly reduce reaction times from over 30 minutes to just 1 minute compared to traditional thermal heating. acs.org

Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the capillary column's stationary phase. azolifesciences.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which provide a unique fragmentation pattern for each compound, are used for identification and quantification. tandfonline.com High-resolution mass spectrometry can further enhance the specificity of the analysis. mdpi.com GC-MS has been successfully used to identify various spironolactone metabolites in human urine and blood. nih.gov

| Technique | Purpose | Common Reagents | Key Advantages |

| Derivatization | Increase volatility and thermal stability of steroids. nih.govtandfonline.com | Silylating agents (e.g., MSTFA, BSTFA, MTBSTFA). acs.orgacs.org | Enables analysis of non-volatile compounds by GC. tandfonline.com |

| Silylation | Targets hydroxyl functional groups common in steroids. tandfonline.com | N,O-Bis(trimethylsilyl)acetamide (BSA), N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetamide (MTBSTFA). mdpi.comacs.org | Forms stable derivatives suitable for GC separation. tandfonline.com |

| Microwave-Accelerated Derivatization (MAD) | To accelerate the derivatization reaction. acs.org | Various silyl (B83357) reagents (e.g., MSTFA, BSTFA). acs.org | Reduces derivatization time significantly (e.g., to 1 minute). acs.org |

Immunoassays and Biosensors for Research Applications

Immunoassays offer a different approach for the detection and quantification of compounds like canrenone, often used in therapeutic drug monitoring and screening. nih.gov These methods are based on the specific binding of an antibody to its target antigen. However, a significant challenge with immunoassays for canrenone and spironolactone is cross-reactivity. nih.govresearchgate.net Due to their structural similarity to other steroid-based drugs like digoxin (B3395198), spironolactone and its metabolite canrenone can interfere with digoxin immunoassays. nih.govnih.gov

This interference can be either positive (falsely elevated levels) or negative (falsely lower levels), depending on the specific immunoassay platform used. nih.gov For example, studies have shown that spironolactone and canrenone can cause modest, and sometimes clinically insignificant, interference in certain digoxin immunoassays, such as the Dimension Vista LOCI and Abbott ARCHITECT systems. researchgate.netnih.govscispace.com This cross-reactivity, while a limitation for clinical diagnostics of one drug in the presence of the other, underscores the principle that antibodies can be raised against these molecules, making immunoassay development feasible for research applications where interfering substances can be controlled or chromatographically separated.

The development of biosensors for spironolactone or its metabolites is a less explored area but holds potential for rapid and point-of-care testing. These devices would typically immobilize a biological recognition element (like an antibody) onto a transducer surface to generate a measurable signal upon binding to the target analyte.

| Immunoassay Platform | Interferent | Observed Effect on Digoxin Measurement | Reference |

| Dimension Vista | Spironolactone, Canrenone | Modest positive interference at high concentrations. | nih.govscispace.com |

| Dimension Vista LOCI | Spironolactone, Canrenone | Virtually free from clinically significant interference. | nih.gov |

| Abbott ARCHITECT (cDig & iDig) | Spironolactone, Canrenone | No significant interference observed. | researchgate.net |

| Fluorescence Polarization Immunoassay (FPIA) | Spironolactone, Canrenone | Positive interference (falsely elevated levels). | nih.gov |

Capillary Electrophoresis and Microfluidic Platforms

Capillary electrophoresis (CE) has emerged as a powerful analytical technique with high separation efficiency and short analysis times, suitable for the analysis of drugs like spironolactone and its metabolites. nih.govresearchgate.netglobethesis.com For neutral compounds like steroids, which lack a native charge, micellar electrokinetic chromatography (MEKC) is the preferred CE mode. gerpac.eu In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. gerpac.eu

Researchers have developed CE methods to separate spironolactone from its primary metabolite, canrenone, in pharmaceutical formulations and urine. nih.govglobethesis.com Optimization of parameters such as buffer pH, surfactant concentration, and the addition of organic modifiers or cyclodextrins is crucial for achieving baseline separation. nih.govresearchgate.netgerpac.eu One study achieved successful separation using a phosphate (B84403) buffer at pH 5.5 containing sulfated-β-cyclodextrin. nih.govresearchgate.net

Microfluidic platforms, or "lab-on-a-chip" devices, offer significant advantages by miniaturizing analytical processes. utoronto.canih.govnih.gov These platforms reduce the consumption of samples and reagents, shorten analysis times, and have the potential for high-throughput screening and integration of multiple steps like sample preparation and separation. utoronto.canih.govresearchgate.net Digital microfluidics has been used to extract steroids from very small tissue samples (2-8 mg), which are then analyzed by HPLC-MS/MS. utoronto.caresearchgate.net Microfluidic chips based on MEKC have also been developed for the rapid separation of various steroids. nih.gov

| Technique | Method Details | Analytes | Application |

| Capillary Zone Electrophoresis (CZE) | 20 mM phosphate buffer (pH 5.5) with 4.5 g/L sulfated-β-cyclodextrin. nih.govresearchgate.net | Spironolactone, Canrenone | Quality control of pharmaceuticals and urine analysis. nih.govresearchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | 25 mM SDS in 50 mM borate/methanol (85/15) at pH 9.0. gerpac.eu | Spironolactone, Canrenone | Quantification in a pediatric oral suspension. gerpac.eu |

| Digital Microfluidics (DMF) with HPLC-MS/MS | On-chip solid-phase extraction from tissue samples. utoronto.caresearchgate.net | Estradiol (B170435), Androstenedione, Testosterone (B1683101), Progesterone (B1679170) | Quantification of steroids in small core needle biopsy samples. utoronto.caresearchgate.net |

| Microfluidic MEKC | Chip-based separation with UV detection. nih.gov | Progesterone, Cortisone, and other adrenal steroids | Rapid separation of structurally similar steroids. nih.gov |

Development of Reference Standards and Quality Control in Research Assays

The availability of high-purity reference standards is a prerequisite for the development and validation of any quantitative analytical assay. axios-research.com For research involving 6,7-Dihydro Canrenone Lactol and its related compounds, certified reference materials (CRMs) for spironolactone and canrenone are essential for establishing method accuracy, precision, and linearity. scispace.com These standards are used to prepare calibration curves and quality control (QC) samples. scispace.com

Several chemical suppliers provide well-characterized reference standards of spironolactone and its metabolites, including canrenone. axios-research.comlgcstandards.com These products are typically accompanied by a Certificate of Analysis (CoA) that details their purity and identity, which is critical for compliance with regulatory guidelines. axios-research.com

In practice, a validated bioanalytical method involves analyzing QC samples at multiple concentration levels (low, medium, and high) alongside the unknown samples in each analytical run. scispace.com The results from the QC samples must fall within predefined acceptance criteria (typically ±15% of the nominal value) to ensure the reliability of the data for the unknown samples. scispace.comresearchgate.net The preparation of stock solutions from these reference standards, followed by serial dilution to create working solutions and spiked calibration standards in the appropriate matrix (e.g., blank plasma), is a fundamental step in the assay workflow. scispace.comusp.br

| Compound Name | Supplier Example | Purity Information | Intended Use |

| Spironolactone | LGC Standards lgcstandards.com, USP , MedchemExpress medchemexpress.commedchemexpress.com | >95% (HPLC) lgcstandards.com, Pharmacopeial Grade scispace.com | API Reference Standard, Method Validation, QC. axios-research.comlgcstandards.com |

| Canrenone | Axios Research axios-research.com, Sigma-Aldrich | ≥97% (HPLC) | Impurity and Metabolite Reference Standard, QC. axios-research.com |

| Spironolactone Related Compound A | Supelco | Pharmacopeial Grade | Impurity Standard for Quality Control. |

| Potassium Canrenoate | Sigma-Aldrich | - | Research on metabolites and assay interference. nih.gov |

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of 6,7 Dihydro Canrenone Lactol and Analogues

Systematic Structural Modifications and Their Impact on Receptor Binding and Activity (in vitro)

The in vitro affinity of canrenone (B1668266) derivatives for the mineralocorticoid receptor is highly dependent on their stereochemistry and the presence of specific functional groups. Modifications at the C6 and C7 positions, in particular, have been shown to significantly influence binding affinity and antagonist activity.

Canrenone, a major metabolite of spironolactone (B1682167), is characterized by a double bond between C6 and C7. selleckchem.com The reduction of this double bond to form a 6,7-dihydro derivative, as in 6,7-Dihydro Canrenone Lactol, is a key structural modification. Studies on related spirolactone derivatives have demonstrated that unsaturation in the B ring at the C6/C7 position generally leads to a decrease in affinity for the mineralocorticoid receptor. nih.gov Conversely, saturation at these positions, as seen in this compound, is expected to influence the conformation of the steroid's B-ring and potentially enhance receptor binding.

Further modifications at the C6 and C7 positions, such as the introduction of a cyclopropane (B1198618) ring, have been explored. The insertion of a 6β,7β-cyclopropane ring in some spirolactones has been shown to enhance in vivo activity, possibly by hindering metabolic activation, while an α-cyclopropane ring at the same position reduces binding affinity. nih.gov This highlights the stereochemical sensitivity of the MR binding pocket to substitutions in this region.

The γ-lactone ring at the C-17 position is a critical feature for the antimineralocorticoid activity of this class of compounds. researchgate.net Opening of this lactone ring results in a significant decrease in receptor affinity. nih.gov The lactol form, a hemiacetal, present in this compound, is an interesting variation of the typical lactone, and its impact on binding affinity would be a key point of investigation.

The following table summarizes the relative binding affinities (RBA) of canrenone and related compounds for the human mineralocorticoid receptor, illustrating the impact of structural modifications.

| Compound | Key Structural Features | Relative Binding Affinity (RBA) for hMR (%) |

| Aldosterone (B195564) | Endogenous Agonist | 100 |

| Spironolactone | 7α-thioacetyl group | 105 |

| Canrenone | Δ6-double bond | 88 |

| Prorenone | 6,7β-methylene group | 152 |

| 6,7-Unsaturated Analogue | C6/C7 double bond | Reduced affinity compared to spironolactone |

Data compiled from multiple sources. nih.gov

Computational SAR/SMR Modeling and Predictive Algorithms

In the absence of extensive experimental data for this compound, computational modeling provides valuable insights into its potential interactions with the mineralocorticoid receptor. Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools in this regard.

Molecular docking simulations can predict the binding pose of this compound within the ligand-binding domain (LBD) of the MR. mdpi.com These models help to identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. For steroidal antagonists like canrenone, important interactions within the MR LBD have been identified with residues such as Asn770, Gln776, and Arg817. sci-hub.se The saturation of the C6-C7 bond in this compound would alter the planarity of the B-ring, likely leading to a different fit within the hydrophobic pocket compared to canrenone.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed based on a series of structurally related canrenone analogues with known binding affinities. researchgate.net These models generate contour maps that indicate regions where steric bulk or electrostatic charge modifications would be favorable or unfavorable for activity. For this compound, such models could predict whether the specific stereochemistry of the 6,7-dihydro modification is optimal for receptor binding.

Predictive algorithms based on machine learning are also increasingly used to forecast the biological activity and potential off-target effects of novel compounds. researchgate.net By training these algorithms on large datasets of known MR antagonists and other steroidal compounds, it is possible to estimate the binding affinity and selectivity profile of this compound.

Pharmacophore Mapping and Ligand-Based Drug Design Principles (theoretical/pre-clinical)

Pharmacophore mapping is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific receptor. mdpi.comnih.gov For steroidal mineralocorticoid receptor antagonists, a general pharmacophore model would include:

A steroid scaffold providing the rigid framework.

A hydrogen bond acceptor at the C3-ketone position.

A hydrogen bond acceptor/donor group in the C17-lactone or lactol ring.

Specific hydrophobic regions corresponding to the steroid rings.

Exclusion volumes that define regions where steric bulk would clash with the receptor. nih.gov

The development of a specific pharmacophore model for this compound and its analogues would involve aligning the 3D structures of active compounds and identifying common chemical features. researchgate.net The lactol group of this compound introduces both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ether oxygen), which could lead to a distinct pharmacophore compared to the simple lactone of canrenone.

Ligand-based drug design principles suggest that by understanding the pharmacophore, new analogues can be designed with improved properties. For instance, modifications could be made to the A-ring or other parts of the steroid nucleus to enhance selectivity over other steroid receptors like the androgen and progesterone (B1679170) receptors. The saturation at C6-C7 in this compound is one such modification that could be explored in combination with other structural changes to optimize the therapeutic profile.

Elucidation of Key Structural Features for Molecular Interaction

The molecular interaction of this compound with the mineralocorticoid receptor is dictated by a combination of specific structural features:

The Steroid Core: The rigid four-ring structure of the steroid serves as the fundamental scaffold that positions the key interacting groups in the correct orientation within the MR ligand-binding pocket.

The C6 and C7 Positions: As discussed, the saturation of the C6-C7 double bond is a significant modification. The resulting stereochemistry (6α/β, 7α/β) will determine how this part of the molecule interacts with a specific hydrophobic sub-pocket of the MR. The absence of the bulky thioacetyl group found in spironolactone at C7 also alters the interaction profile. pharmacyfreak.com

The C17-Lactol Ring: This is arguably one of the most important features. The five-membered ring containing a hemiacetal provides both hydrogen bond donor and acceptor capabilities. This dual nature can lead to a different network of interactions with polar residues in the C-terminal region of the LBD compared to the lactone ring of canrenone. The stereochemistry of the hydroxyl group on the lactol ring will be critical for determining the binding affinity and antagonist versus agonist activity.

Future Perspectives and Emerging Research Avenues for 6,7 Dihydro Canrenone Lactol

Discovery of Novel Biological Targets and Pathways

While the primary mechanism of action for the parent compounds of 6,7-Dihydro Canrenone (B1668266) Lactol involves antagonism of the mineralocorticoid receptor (MR), emerging research suggests a wider range of biological interactions for spirolactones. drugbank.comwikipedia.orgwikipedia.org The future exploration of 6,7-Dihydro Canrenone Lactol is likely to focus on identifying novel biological targets and signaling pathways that are distinct from or complementary to MR antagonism.

Research into related steroidal spiro-gamma-lactones has indicated potential interactions with enzymes involved in steroid metabolism, such as 17 beta-hydroxysteroid dehydrogenase (17β-HSD), which regulates the levels of active androgens and estrogens. researchgate.net Investigating whether this compound can modulate 17β-HSD or other steroidogenic enzymes could reveal new mechanisms for influencing hormone balance.

Furthermore, canrenone has been observed to inhibit cell proliferation and motility induced by platelet-derived growth factor (PDGF). medchemexpress.com This finding opens up an important avenue to explore whether this compound interacts with the PDGF signaling pathway or other growth factor-related pathways, potentially offering new therapeutic strategies in proliferative diseases. The anti-inflammatory properties of spironolactone (B1682167) also suggest that its metabolites could play a role in modulating inflammatory pathways, a hypothesis that warrants investigation for this compound. drugbank.com

| Potential Target/Pathway | Rationale for Investigation | Potential Therapeutic Implication |

|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Related steroidal spirolactones show inhibitory activity against this enzyme. researchgate.net | Modulation of local androgen and estrogen levels. |

| Platelet-Derived Growth Factor (PDGF) Signaling | The parent compound, canrenone, inhibits PDGF-induced cell proliferation and motility. medchemexpress.com | Anti-proliferative agent in oncology or vascular disease. |

| Pro-inflammatory Pathways | Parent compound spironolactone exhibits anti-inflammatory effects. drugbank.com | Treatment of inflammatory conditions. |

| Androgen and Progesterone (B1679170) Receptors | Spironolactone and canrenone show binding affinity for these receptors. drugbank.comwikipedia.org | Hormone-dependent conditions, endocrine research. |

Development as a Research Tool in Chemical Biology

Chemical biology relies on small molecules to probe and understand complex biological systems. nih.gov As a specific, stable metabolite, this compound has significant potential to be developed into a specialized research tool. Unlike its precursors, spironolactone and canrenone, which have broader receptor interaction profiles, this lactol might offer more selectivity for specific downstream pathways or off-target effects.

By synthesizing labeled versions of this compound (e.g., with fluorescent or radioactive tags), researchers could trace its distribution, binding partners, and cellular fate with high precision. Such tools would be invaluable for:

Deconvoluting Metabolic Pathways: Differentiating the biological effects of this specific reduced metabolite from its precursors.

Identifying Off-Target Effects: Investigating the molecular basis for some of the side effects observed with spironolactone therapy that may be attributable to specific metabolites.

Validating Novel Targets: Once novel binding partners are identified, the lactol can be used as a chemical probe to study their function and role in disease. nih.gov

The inclusion of canrenone in chemical libraries for drug screening highlights the value of this structural class in drug discovery. medchemexpress.com The development of this compound as a tool compound would provide a more refined instrument for dissecting the intricate pharmacology of spirolactones.

Advanced Methodologies for Studying its Biological Fate

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial to characterizing its biological role. The study of spironolactone's metabolism has already benefited from sophisticated analytical techniques that separate and identify a complex array of metabolites. nih.govtandfonline.com Future research will leverage and advance these methodologies.

Advanced Chromatography and Mass Spectrometry: Techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) will continue to be essential for quantifying levels of this compound in biological samples and identifying any further metabolites. tandfonline.comacs.org

Microbial Biotransformation: The use of microorganisms to mimic mammalian metabolism offers a powerful method for generating significant quantities of metabolites like this compound for further study. acs.org This approach can also help predict and identify novel metabolic pathways.

Kinetic and Mechanistic Studies: Spectrophotometric and other analytical methods can be employed to study the kinetics of the lactol's formation from canrenone and its subsequent metabolic clearance, providing insights into its stability and half-life in biological systems. nih.gov

| Methodology | Application for this compound | Reference Finding |

|---|---|---|

| HPLC-MS-UV | Detection and identification of hydroxylated derivatives and other metabolites in biological fluids. | Used to identify monohydroxylated derivatives of canrenone. acs.org |

| Preparative TLC and GC-MS | Isolation, purification, and structural identification of reduced metabolites. | Enabled the identification of 6,7-dihydro-CAN as a metabolite of spironolactone. tandfonline.com |

| Microbial Biotransformation | Generation of metabolites for structural elucidation and activity screening. | Applied to canrenone to produce novel hydroxylated derivatives. acs.org |

| Spectrophotometric Kinetic Analysis | Studying the rate and mechanism of formation from precursor compounds. | Used to investigate the rate of canrenone formation from a spironolactone S-oxide metabolite. nih.gov |

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

The future of pharmacology lies in understanding drug action within the context of the entire biological system. Systems biology, which integrates multi-omics data (genomics, proteomics, metabolomics), offers a powerful framework for elucidating the comprehensive effects of a compound like this compound. nih.govfrontiersin.org

Given that aldosterone (B195564) antagonists are cornerstones in treating complex cardiovascular diseases, systems biology approaches are already being employed to understand patient responses and disease mechanisms. europa.eunih.govscispace.com Integrating this compound into these models could:

Reveal Network-Level Effects: Move beyond a single receptor-ligand interaction to map how the lactol influences entire gene expression networks, protein-protein interactions, and metabolic pathways. frontiersin.org

Identify Biomarkers: Omics profiling of cells or tissues treated with the lactol could identify specific biomarkers associated with its activity, potentially leading to personalized medicine approaches.

Predict Therapeutic and Adverse Effects: By analyzing the global changes induced by the compound, computational models can help predict both its potential therapeutic efficacy in different disease contexts and its liability for adverse effects. nih.gov

Projects like the BIOSTAT-CHF study, which use a systems biology approach to tailor heart failure treatment, underscore the importance of understanding the full biological impact of drugs, including their metabolites. europa.euscispace.com Applying these multi-omics and computational strategies will be essential to fully realize the research and therapeutic potential of this compound. frontiersin.orgnih.gov

| Approach | Objective for this compound Research | General Application Context |

|---|---|---|

| Transcriptomics | Identify changes in gene expression patterns induced by the lactol to uncover affected signaling pathways. | Used to identify regulatory networks in endothelial cells relevant to vascular disease. mdpi.com |

| Proteomics | Characterize changes in the proteome to identify protein targets and post-translational modifications. | Integrated into systems biology models to predict patient response to heart failure therapies. europa.euscispace.com |

| Metabolomics | Profile changes in the cellular metabolome to understand the compound's impact on metabolic networks. | Used to predict gene function and understand organism life processes. nih.gov |

| Integrative Multi-Omics | Build comprehensive models of the lactol's mechanism of action by integrating genomic, proteomic, and metabolomic data. | Aims to understand the biology of complex diseases in a holistic framework. frontiersin.org |

Q & A

Q. How can computational modeling improve the design of analogs targeting this compound’s pharmacological profile?

- Methodology : Perform quantitative structure-activity relationship (QSAR) studies using descriptors like logP, PSA, and steric parameters. Generate 3D pharmacophore models (e.g., Schrödinger Phase) to predict analogs with enhanced MR selectivity. Validate predictions via synthesis and in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.